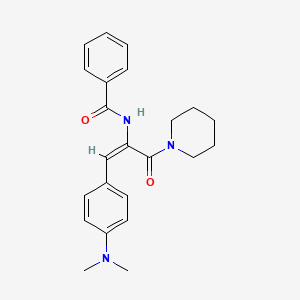
(E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethylamino group, a piperidinylcarbonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethenyl Intermediate: The reaction begins with the formation of the ethenyl intermediate through a condensation reaction between 4-(dimethylamino)benzaldehyde and an appropriate piperidinylcarbonyl precursor.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with benzoyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-(Dimethylamino)phenyl)benzamide: Lacks the ethenyl and piperidinylcarbonyl groups.
N-(2-(4-(Dimethylamino)phenyl)ethenyl)benzamide: Lacks the piperidinylcarbonyl group.
N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)acetamide: Has an acetamide group instead of a benzamide group.
Uniqueness
(E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide is unique due to the presence of both the piperidinylcarbonyl and benzamide groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
51921-68-7 |
|---|---|
Molecular Formula |
C23H27N3O2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[(E)-1-[4-(dimethylamino)phenyl]-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H27N3O2/c1-25(2)20-13-11-18(12-14-20)17-21(23(28)26-15-7-4-8-16-26)24-22(27)19-9-5-3-6-10-19/h3,5-6,9-14,17H,4,7-8,15-16H2,1-2H3,(H,24,27)/b21-17+ |
InChI Key |
ALSDSRCOWVOSGV-HEHNFIMWSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















